molecular formula C24H25NO6S B11161219 N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine

Cat. No.: B11161219
M. Wt: 455.5 g/mol
InChI Key: NNHPAXDGGSLXOK-FQEVSTJZSA-N
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Description

2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines a coumarin moiety with a butanoic acid side chain, making it an interesting subject for scientific research.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases like potassium carbonate, and catalysts such as palladium on carbon. Major products formed from these reactions often retain the coumarin core while modifying the side chains .

Scientific Research Applications

2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition disrupts the bacterial cell cycle, leading to cell death . The molecular targets include the active sites of the DNA gyrase enzyme, and the pathways involved are those related to DNA replication and repair .

Comparison with Similar Compounds

Compared to other coumarin derivatives, 2-{2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID stands out due to its unique combination of a coumarin core with a butanoic acid side chain. Similar compounds include:

These compounds share the coumarin core but differ in their side chains and functional groups, which contribute to their unique biological activities and applications.

Properties

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C24H25NO6S/c1-15-18-9-8-17(30-14-22(26)25-20(23(27)28)10-11-32-2)13-21(18)31-24(29)19(15)12-16-6-4-3-5-7-16/h3-9,13,20H,10-12,14H2,1-2H3,(H,25,26)(H,27,28)/t20-/m0/s1

InChI Key

NNHPAXDGGSLXOK-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCSC)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCSC)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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